

Application Notes and Protocols: Polysulfide Rubber in Automotive Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polysulfide rubber*

Cat. No.: *B346664*

[Get Quote](#)

1.0 Introduction

Polysulfide rubbers, also known as Thiokols, are a class of synthetic elastomers distinguished by their outstanding resistance to fuels, oils, and various solvents.^{[1][2]} This characteristic makes them highly valuable in the automotive industry, where components are frequently exposed to harsh chemical environments.^[3] These polymers are primarily used in the form of low-molecular-weight liquid polymers that cure in place to form a flexible, durable elastomeric seal.^[2] Key applications include gaskets, fuel tank sealants, and adhesives for various automotive components.^{[3][4][5]} Their ability to maintain a seal and resist degradation when in contact with hydrocarbon fuels and automotive fluids sets them apart from many other elastomers.^{[3][6]}

2.0 Key Automotive Applications

The primary application for **polysulfide rubber** in the automotive sector is in high-performance sealants and adhesives.^[6]

- Fuel System Components: Due to their exceptional resistance to gasoline, diesel, and other fuels, polysulfide sealants are used for sealing fuel tanks, fuel hoses, and other components of the fuel system.^{[2][3]} This prevents leaks and ensures the integrity of the fuel containment system.
- Engine and Drivetrain Gaskets: Polysulfide-based gaskets provide reliable sealing in environments where they are exposed to engine oils, transmission fluids, and lubricants.^[7]

- Underbody Coatings: When combined with other resins like epoxy, polysulfide oligomers can be used in underbody coatings, offering a protective barrier against corrosion and degradation from automotive fluids.[6]
- Electrical Potting: The insulating properties of polysulfide sealants make them suitable for potting electrical components, protecting them from moisture, vibration, and chemical exposure.[2][7]
- Conductive Sealants: By incorporating conductive fillers like silver nanowires, polysulfide sealants can be formulated to dissipate electrostatic charges, a critical function in fuel systems to prevent ignition of flammable vapors.[8][9]

3.0 Performance Characteristics and Data

Polysulfide rubbers offer a unique combination of properties that make them suitable for demanding automotive applications. They provide excellent long-term resistance to a variety of automotive fluids, good flexibility at low temperatures, and strong adhesion to multiple substrates.[3][10]

Table 1: Typical Physical and Thermal Properties of **Polysulfide Rubber**

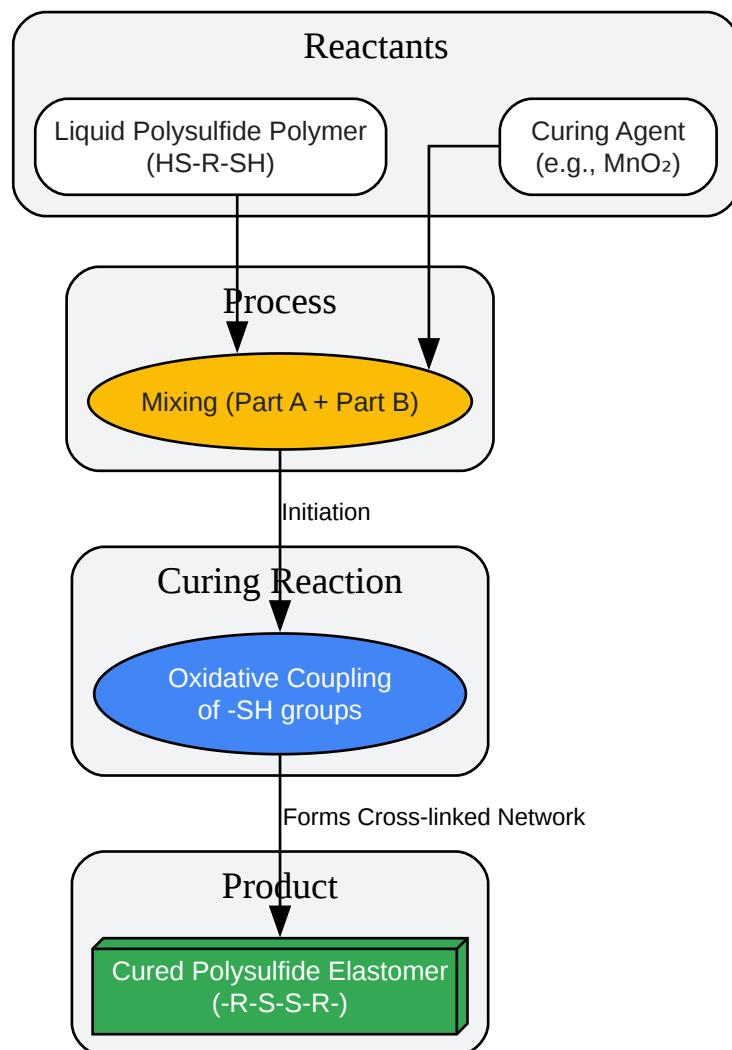
Property	Test Method	Value Range
Density	-	1.34 - 1.42 g/cm³
Hardness (Shore A)	ASTM D2240	40 - 90
Tensile Strength	ASTM D412	4.0 - 7.0 MPa
Elongation at Break	ASTM D412	200 - 400%
Compression Set	-	15 - 30%
Operating Temperature	-	-60°C to +120°C
Low Temperature Flexibility	ASTM D2137	Passes at -55°C
Weather Resistance	ASTM G154	No cracking after 2000h UV exposure

Data sourced from available technical specifications.[\[3\]](#)

Table 2: Chemical Resistance of **Polysulfide Rubber** to Automotive Fluids

Chemical Fluid	Resistance Rating	Observations
Gasoline	Excellent	Low volume swell, maintains integrity. [2]
Kerosene / Jet Fuel	Excellent	Widely used in aerospace for fuel tank sealing. [11]
Crude Oils / Lubricants	Excellent	High resistance to swelling by hydrocarbon oils. [2]
Automotive Brake Fluid	Good	Some swelling may occur, testing is recommended. [12]
Automatic Transmission Fluid	Good	Suitable for many applications. [12]
Acids (Dilute)	Excellent	Resistant to corrosion. [3] [7]
Alkalies (Dilute)	Excellent	Stable in the presence of bases. [3]

Resistance Rating Key: Excellent - Little to no effect; Good - Minor to moderate effect, suitable for most applications.


4.0 Formulation and Curing Chemistry

Polysulfide sealants are typically supplied as two-component (2K) systems, consisting of a base compound and a curing agent.[\[4\]](#)

- Base Compound (Part A): This part contains the liquid polysulfide polymer, which has reactive mercaptan (-SH) terminal groups.[\[13\]](#) It also includes fillers (like silica or calcium carbonate), plasticizers, and adhesion promoters.[\[14\]](#)
- Curing Agent (Part B): The curing agent is typically an oxidizing agent suspended in a paste. [\[15\]](#) Manganese dioxide (MnO_2) is a common choice, offering good UV resistance.[\[15\]](#) Other

curing agents include lead dioxide, calcium peroxide, and dichromates.[11]

The curing reaction is an oxidative coupling of the terminal mercaptan groups on the liquid polymer chains. The oxidizing agent facilitates the formation of disulfide bonds (S-S), linking the polymer chains together to form a high-molecular-weight, cross-linked elastomer.[11][13] This reaction can proceed at ambient temperatures.[2]

[Click to download full resolution via product page](#)

Caption: Curing mechanism of a two-component polysulfide sealant.

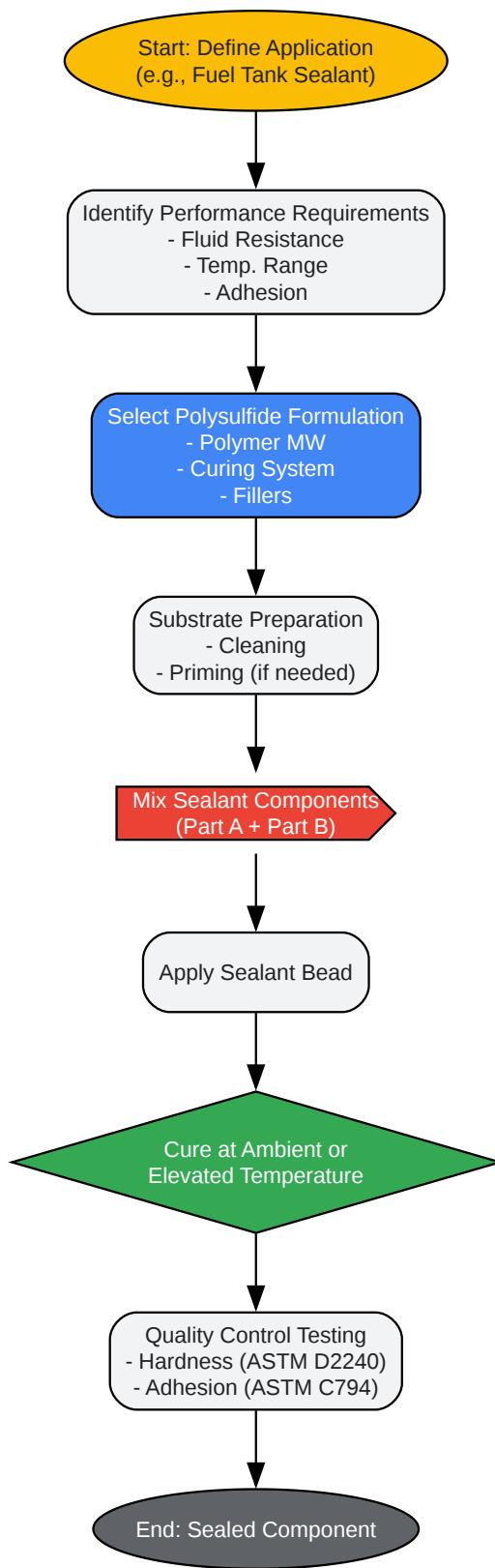
5.0 Experimental Protocols

The following are summarized protocols for key tests used to evaluate polysulfide sealants for automotive applications, based on industry standards.[16][17]

5.1 Protocol: Hardness Testing (Durometer)

- Objective: To determine the indentation hardness of the cured sealant.
- Standard: Based on ASTM D2240.[18]
- Methodology:
 - Prepare a cured sealant specimen of at least 6 mm thickness. The surface must be flat and smooth.
 - Condition the specimen at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity for at least 24 hours.
 - Use a calibrated Shore A durometer.
 - Press the durometer foot firmly and flatly onto the specimen surface, ensuring the indenter is normal to the surface.
 - Record the reading from the durometer dial immediately after the presser foot is in firm contact with the specimen.
 - Take at least five measurements at different positions on the specimen, at least 12 mm apart, and calculate the average value.

5.2 Protocol: Adhesion Testing (Peel Strength)


- Objective: To measure the adhesive strength of the sealant to a specific substrate (e.g., aluminum, steel).
- Standard: Based on ASTM C794.
- Methodology:
 - Clean the substrate panels as specified (e.g., with a solvent like toluene).[2]

- Apply the mixed sealant to the substrate, embedding a strip of wire mesh or cloth into the sealant bead.
- Allow the sealant to cure for the specified time (e.g., 21 days at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ RH).
- Mount the specimen in a tensile testing machine.
- Peel the sealant strip from the substrate at a 180° angle at a constant rate of 50 mm/min.
- Record the force required to peel the sealant. The peel strength is reported in Newtons per meter (N/m) or pounds per inch (lbf/in).
- Observe the failure mode (adhesive failure, cohesive failure, or a combination).

5.3 Protocol: Fluid Compatibility Testing

- Objective: To evaluate the effect of automotive fluids on the physical properties of the cured sealant.
- Standard: Based on ASTM D471 and ASTM D7216.[3][19]
- Methodology:
 - Prepare several cured specimens for tensile strength, elongation, and hardness testing.
 - Measure and record the initial properties (hardness, tensile strength, elongation, and volume) of the control specimens.
 - Immerse the test specimens in the specified automotive fluid (e.g., ASTM Reference Fuel C, engine oil) in a sealed container.
 - Place the container in an oven at a specified temperature for a specified duration (e.g., 70 hours at 100°C).[3]
 - After immersion, remove the specimens, cool them to room temperature, and blot them dry.

- Within a specified time, measure the final hardness, tensile properties, and volume.
- Calculate the percentage change in each property compared to the initial values.

[Click to download full resolution via product page](#)

Caption: Workflow for automotive sealant application.

6.0 Conclusion

Polysulfide rubber-based sealants are critical materials in the automotive industry, offering a superior combination of chemical resistance, durability, and flexibility that is unmatched by many other elastomers in fuel-contact applications.^[3] Their performance is highly dependent on proper formulation, surface preparation, and curing.^{[2][14]} The protocols and data presented provide a foundational understanding for researchers and scientists in the evaluation and application of these specialized polymers for robust and long-lasting automotive sealing solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. polysulfide rubber - HPMC manufacturer [hpmcmanufacturer.com]
- 2. globalspec.com [globalspec.com]
- 3. rubberplas.com [rubberplas.com]
- 4. everwide.com.tw [everwide.com.tw]
- 5. Polysulfide Sealants with Good Sealing Properties for Various Environmental Conditions - Component Polysulfide Sealant and Insulating Glass Polysulfide Sealant [an-sha.en.made-in-china.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the basic knowledge of polysulfide sealant? [sdsealant.com]
- 8. Formulation and Processing of Conductive Polysulfide Sealants for Automotive and Aerospace Applications | Semantic Scholar [semanticscholar.org]
- 9. Formulation and Processing of Conductive Polysulfide Sealants for Automotive and Aerospace Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. Thioplast® polysulfides in sealants [nouryon.com]
- 11. adhesivesmag.com [adhesivesmag.com]
- 12. minorrubber.com [minorrubber.com]
- 13. api.pageplace.de [api.pageplace.de]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. ascouncil.org [ascouncil.org]
- 17. adhesives.org [adhesives.org]
- 18. store.astm.org [store.astm.org]
- 19. webstore.ansi.org [webstore.ansi.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Polysulfide Rubber in Automotive Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b346664#utilization-of-polysulfide-rubber-in-automotive-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com